(E)-N'-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide
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Overview
Description
(E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide is a compound that features a furan ring, an acrylamide moiety, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide typically involves the reaction of furan-2-carbaldehyde with cyclopropanecarbohydrazide in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for (E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the acrylamide moiety may produce the corresponding amine .
Scientific Research Applications
(E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The furan ring and acrylamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: These compounds share the furan and acrylamide moieties but differ in the substituents on the phenyl ring.
1-Cyclopropyl-3-furan-2-yl-propenone: This compound is similar in structure but lacks the carbohydrazide moiety.
Uniqueness
(E)-N’-(3-(furan-2-yl)acryloyl)cyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring and carbohydrazide moiety, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]cyclopropanecarbohydrazide |
InChI |
InChI=1S/C11H12N2O3/c14-10(6-5-9-2-1-7-16-9)12-13-11(15)8-3-4-8/h1-2,5-8H,3-4H2,(H,12,14)(H,13,15)/b6-5+ |
InChI Key |
YXBUSNDDVFYIGF-AATRIKPKSA-N |
Isomeric SMILES |
C1CC1C(=O)NNC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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